molecular formula C13H10ClN3O B12918358 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 820212-40-6

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one

Katalognummer: B12918358
CAS-Nummer: 820212-40-6
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: TZVMQDVRYUMUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to interfere with these pathways makes it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to the presence of both the chlorophenyl and methyl groups, which contribute to its unique chemical reactivity and potential biological activities. These structural features make it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

820212-40-6

Molekularformel

C13H10ClN3O

Molekulargewicht

259.69 g/mol

IUPAC-Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C13H10ClN3O/c1-16-6-7-17-11(8-16)15-12(13(17)18)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI-Schlüssel

TZVMQDVRYUMUDF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.